molecular formula C7H6INO2 B3058414 4-Iodo-6-methoxynicotinaldehyde CAS No. 893566-85-3

4-Iodo-6-methoxynicotinaldehyde

Cat. No. B3058414
Key on ui cas rn: 893566-85-3
M. Wt: 263.03
InChI Key: WTVMDONQQKRTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07700604B2

Procedure details

To a stirred solution of N,N,N′-trimethylethylenediamine (1.9 mL, 15 mmol) in anhydrous THF (65 mL) under argon at −70° C. was slowly added 1.6M n-BuLi in hexanes (9.0 mL, 14 mmol). After stirring at −70° C. for 15 minutes, 6-methoxy-nicotinaldehyde (1.3 g, 9.8 mmol) was added dropwise. After the addition was complete, stirring was continued at −70° C. for another 15 minutes. Then 1.6M n-BuLi in hexanes (10 mL, 16 mmol) was added dropwise and stirring continued at −45° C. for 4 h. The solution was cooled to −70° C. and then a solution of iodine (3.0 g, 12 mmol) and anhydrous THF (25 mL) was added dropwise. When the addition was complete, stirring was continued at −70° C. for 30 minutes and then at RT for 3 h. The crude product was taken up in ether (40 mL) and washed successively with saturated ammonium chloride (2×40 mL) and 5% sodium thiosulfate (2×20 mL). The organic phase was dried, filtered and concentrated. Purification by column chromatography with EtOAc-heptanes (1:1) as eluent gave 0.41 g (15% yield) of 4-iodo-6-methoxynicotinaldehyde.
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
9 mL
Type
reactant
Reaction Step Four
Quantity
1.3 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
hexanes
Quantity
10 mL
Type
reactant
Reaction Step Six
Quantity
3 g
Type
reactant
Reaction Step Seven
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
65 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CN(C)CCNC.[Li]CCCC.[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][N:16]=1.[I:23]I>C1COCC1.CCOCC>[I:23][C:21]1[C:18]([CH:19]=[O:20])=[CH:17][N:16]=[C:15]([O:14][CH3:13])[CH:22]=1

Inputs

Step One
Name
Quantity
1.9 mL
Type
reactant
Smiles
CN(CCNC)C
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
hexanes
Quantity
9 mL
Type
reactant
Smiles
Step Five
Name
Quantity
1.3 g
Type
reactant
Smiles
COC1=NC=C(C=O)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
10 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
3 g
Type
reactant
Smiles
II
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After stirring at −70° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −70° C.
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at −70° C. for another 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at −45° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −70° C.
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at −70° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at RT for 3 h
Duration
3 h
WASH
Type
WASH
Details
washed successively with saturated ammonium chloride (2×40 mL) and 5% sodium thiosulfate (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography with EtOAc-heptanes (1:1) as eluent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC1=CC(=NC=C1C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.